molecular formula C8H10N2O4 B7767925 Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate

Cat. No.: B7767925
M. Wt: 198.18 g/mol
InChI Key: WQYWJEJGDFUXDW-PLNGDYQASA-N
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Description

Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate is an organic compound with the molecular formula C8H10N2O4 It is a derivative of imidazolidine and is characterized by its unique structure, which includes an ethyl ester group and a 2,5-dioxoimidazolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced imidazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester with different reactivity and applications.

    Methyl butyrate: Another ester with distinct properties and uses.

    Ethyl benzoate: An aromatic ester with unique characteristics.

Properties

IUPAC Name

ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYWJEJGDFUXDW-PLNGDYQASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/C(=O)N(C(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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